"CAS number 59961-15-8 properties"
"CAS number 59961-15-8 properties"
An In-Depth Technical Guide to Rimonabant: A Cannabinoid CB1 Receptor Inverse Agonist
A Note on Chemical Identity: The initial query referenced CAS number 59961-15-8, which corresponds to Methyl 3-(bromomethyl)thiophene-2-carboxylate, a heterocyclic building block used in organic synthesis. However, the specified requirements for an in-depth technical guide—including discussions on signaling pathways, clinical trial data, and drug development applications—align precisely with the profile of the well-researched but controversial drug, Rimonabant. Rimonabant is identified by CAS Number 168273-06-1 .[1] This guide will therefore focus exclusively on Rimonabant to provide a response that is both relevant and valuable to researchers, scientists, and drug development professionals.
Introduction
Rimonabant, also known by its developmental code SR141716, was the first selective cannabinoid CB1 receptor blocker to be approved for clinical use.[1][2] Developed by Sanofi-Aventis, it was marketed as an anorectic anti-obesity drug.[3] Its primary mechanism of action involves the reduction of appetite through the modulation of the endocannabinoid system.[3][4] The endocannabinoid system is a crucial regulator of energy balance, and its overactivation is often associated with obesity.[5][6] Rimonabant's ability to block CB1 receptors, which are found in the brain and peripheral organs like adipose tissue, liver, and muscle, made it a promising therapeutic agent for obesity and related cardiometabolic risk factors.[4][7]
Despite its efficacy in promoting weight loss and improving metabolic profiles, Rimonabant was withdrawn from the market worldwide in 2008 due to severe psychiatric side effects, including depression, anxiety, and an increased risk of suicidal ideation.[3][8][9] This cautionary tale underscores the complexity of targeting the endocannabinoid system for therapeutic benefit. This guide provides a comprehensive technical overview of Rimonabant, from its fundamental properties to its clinical implications and the reasons for its ultimate failure in the market.
Physicochemical and Pharmacokinetic Properties
Rimonabant is a synthetic, orally active compound.[10] Its hydrochloride salt is a white solid that is insoluble in water and ethanol but soluble in DMSO.[11] The pharmacokinetic profile of Rimonabant is characterized by rapid oral absorption, with maximum plasma concentrations reached in approximately two hours.[12] It exhibits a long terminal half-life, which is even more prolonged in obese individuals (mean of 16 days) compared to non-obese subjects (mean of 6 to 9 days).[12] Rimonabant is primarily metabolized in the liver, involving the CYP3A4 enzyme system, and is excreted mainly through feces (86%) with minimal renal clearance (3%).[8]
| Property | Value | Source(s) |
| IUPAC Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | [3] |
| Synonyms | SR141716, SR141716A, Acomplia, Zimulti | [8][13] |
| CAS Number | 168273-06-1 | [1][10] |
| Molecular Formula | C₂₂H₂₁Cl₃N₄O | [8] |
| Molecular Weight | 463.79 g/mol | [8][10] |
| Appearance | White solid | [11] |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO (≥20.05 mg/mL) | [11] |
| Protein Binding | Nearly 100% | [8] |
| Metabolism | Hepatic (CYP3A4 involved) | [8][12] |
| Elimination Half-Life | 6-9 days (normal BMI), 16 days (obese) | [8][12] |
| Excretion | Fecal (86%), Renal (3%) | [8] |
Mechanism of Action: Inverse Agonism at the CB1 Receptor
Rimonabant functions as an inverse agonist of the cannabinoid CB1 receptor.[3][8] Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response.[3][8] The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[14][15]
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (like anandamide and 2-AG), and metabolic enzymes, is a widespread paracrine signaling system.[5] In the central nervous system, activation of presynaptic CB1 receptors by endocannabinoids leads to the inhibition of neurotransmitter release.[5] This system is integral to regulating appetite, energy balance, and reward pathways.[4][5]
By acting as an inverse agonist, Rimonabant not only blocks the effects of endocannabinoids but also reduces the basal activity of the CB1 receptor.[3] This action in the hypothalamus is thought to decrease appetite and promote satiety.[16] Peripherally, its action on adipocytes, hepatocytes, and myocytes contributes to improved metabolic profiles.[7] Rimonabant was also found to act as an antagonist of the μ-opioid receptor, which may have contributed to its complex pharmacological profile.[8]
Figure 2: A generalized workflow for a competitive radioligand binding assay.
Safety and Toxicology: The Reason for Withdrawal
The clinical application of Rimonabant was ultimately halted by its significant safety concerns, primarily severe psychiatric adverse effects. [8][9]Clinical trials and post-marketing surveillance revealed that Rimonabant doubled the risk of psychiatric disorders in patients. [8]The most frequently reported adverse events included nausea, dizziness, anxiety, and insomnia. [7]More alarmingly, a substantial number of patients experienced depression, mood alterations, and suicidal ideation, which led to a high rate of discontinuation from treatment. [8][17][18] These adverse psychiatric events are thought to be linked to the blockade of CB1 receptors in the central nervous system, which are involved in mood regulation and stress responses. [12][18]Due to these safety issues, the U.S. Food and Drug Administration (FDA) never approved Rimonabant, and in 2008, the European Medicines Agency (EMA) recommended the suspension of its marketing authorization, leading to its global withdrawal. [9]
Conclusion
Rimonabant stands as a pivotal case study in modern pharmacology. It demonstrated the therapeutic potential of targeting the endocannabinoid system for obesity and metabolic disorders, validating the role of the CB1 receptor in energy homeostasis. However, its journey from a promising therapeutic to a withdrawn drug highlights the critical importance of balancing efficacy with safety, particularly when modulating complex neurological pathways. The severe psychiatric side effects associated with Rimonabant have spurred further research into developing peripherally restricted CB1 antagonists or allosteric modulators that could offer the metabolic benefits without the central nervous system-related risks. [9][19]For researchers and drug developers, the story of Rimonabant remains a powerful lesson on the intricate challenges of translating a novel mechanism of action into a safe and effective therapy.
References
-
Wikipedia. Rimonabant. Wikipedia. Accessed January 26, 2026. [Link]
-
Reddit. Rimonabant's psychiatric side effects probably have nothing to do with its CB1 antagonism. Reddit. Published June 4, 2016. Accessed January 26, 2026. [Link]
-
Verty, A. N., L. A. V. De Vry, J. M. D. Co, K. J. L. V. D. W, and J. M. D. Co. Effects of Rimonabant, a cannabinoid CB1 receptor ligand, on energy expenditure in lean rats. ResearchGate. Published January 2010. Accessed January 26, 2026. [Link]
-
ResearchGate. Rimonabant (SR141716A)-Chemical structure of CB1 selective antagonist drug. ResearchGate. Accessed January 26, 2026. [Link]
- Gelfand, E. V., & Cannon, C. P. (2006). Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome. Core Evidence, 1(2), 75–87.
- Howlett, A. C. (2005). Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength. Journal of Neurochemistry, 95(1), 1-10.
- Després, J. P., Goluza, C., & Rimonabant in Obesity–North America Study Group. (2006). Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks.
- Wilding, J., & Wilding, H. (2026). Weight regain after cessation of medication for weight management: systematic review and meta-analysis. The BMJ, 392, e078002.
-
Wikipedia. Psychoactive drug. Wikipedia. Accessed January 26, 2026. [Link]
-
PubChem. Rimonabant. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]
- De Sarro, D., & Paparo, M. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters, 14(4), 443–450.
-
De Sarro, D., & Paparo, M. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. PubMed Central. Accessed January 26, 2026. [Link]
- Onat, F. Y., & Gürbay, A. (2010). Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form.
- Gelfand, E. V., & Cannon, C. P. (2006). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Journal of Clinical Pharmacology, 46(11), 1215-1224.
- Howlett, A. C. (2000). Cannabinoid Receptors and Signal Transduction.
- Moreira, F. A., & Crippa, J. A. (2009). The psychiatric side-effects of rimonabant.
- Reddy, P. S., Kumar, K. A., & Reddy, P. P. (2008). An Improved Synthesis of Rimonabant: Anti-Obesity Drug. Organic Process Research & Development, 12(6), 1199–1201.
- Pi-Sunyer, F. X., Aronne, L. J., Heshmati, H. M., Devin, J., & Rosenstock, J. (2006). Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial. JAMA, 295(7), 761–775.
- Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1412, 43-52.
- Farr, D., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 15, 1421458.
-
Patsnap Synapse. What are the side effects of Rimonabant?. Patsnap. Published July 12, 2024. Accessed January 26, 2026. [Link]
- Redondo-Gómez, C., et al. (2023). “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. ACS Medicinal Chemistry Letters, 14(11), 1633–1640.
- Laprairie, R. B., Bagher, A. M., & Kelly, M. E. (2015). CB1 Cannabinoid Receptor Signaling and Biased Signaling. Cancers, 7(4), 2297–2321.
-
Patsnap Synapse. What is the mechanism of Rimonabant?. Patsnap. Published July 17, 2024. Accessed January 26, 2026. [Link]
- Vemuri, V. K., & Makriyannis, A. (2015). Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall. Frontiers in Neuroscience, 9, 274.
-
Wikipedia. Cannabinoid receptor 1. Wikipedia. Accessed January 26, 2026. [Link]
- He, H., & Li, X. (2020). Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development. Acta Pharmaceutica Sinica B, 10(1), 30–40.
- Scheen, A. J., Finer, N., Hollander, P., Jensen, M. D., & Van Gaal, L. F. (2008). Efficacy and Safety of Rimonabant for Improvement of Multiple Cardiometabolic Risk Factors in Overweight/Obese Patients. Diabetes Care, 31(Supplement_2), S229–S240.
- Reddy, P. S., et al. (2007). An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. Rasayan Journal of Chemistry, 1(1), 116-119.
- Gelfand, E. V., & Cannon, C. P. (2006). Rimonabant: a selective blocker of the cannabinoid CB1 receptors for the management of obesity, smoking cessation and cardiometabolic risk factors.
- Howlett, A. C., et al. (2002). Cannabinoid receptor signaling. Handbook of Experimental Pharmacology, (168), 53-79.
- McPartland, J. M., et al. (2022). Determination of the Negative Allosteric Binding Site of Cannabidiol at the CB1 Receptor: A Combined Computational and Site-Directed Mutagenesis Study. ACS Chemical Neuroscience, 13(15), 2329–2340.
-
Moreira, F. A., & Crippa, J. A. (2009). The psychiatric side-effects of rimonabant. ResearchGate. Accessed January 26, 2026. [Link]
- Prieur, X., et al. (2010). Effects of the cannabinoid CB1 antagonist rimonabant on hepatic mitochondrial function in rats fed a high-fat diet. American Journal of Physiology-Endocrinology and Metabolism, 298(3), E597–E606.
-
Farr, D., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. ResearchGate. Accessed January 26, 2026. [Link]
-
Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. PubMed. Accessed January 26, 2026. [Link]
Sources
- 1. Rimonabant | Acyltransferase | Cannabinoid Receptor | TargetMol [targetmol.com]
- 2. Rimonabant: a selective blocker of the cannabinoid CB1 receptors for the management of obesity, smoking cessation and cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 5. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Rimonabant - Wikipedia [en.wikipedia.org]
- 9. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Rimonabant = 98 HPLC 158681-13-1 [sigmaaldrich.com]
- 14. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The psychiatric side-effects of rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
